molecular formula C20H15F2NO3S B11123432 Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11123432
M. Wt: 387.4 g/mol
InChI Key: MSECKRVECSTLRK-UHFFFAOYSA-N
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Description

ETHYL 2-(3-FLUOROBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-FLUOROBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation and Esterification:

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-(3-FLUOROBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-FLUOROBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

ETHYL 2-(3-FLUOROBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-FLUOROBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(3-CHLOROBENZAMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(3-BROMOBENZAMIDO)-4-(4-BROMOPHENYL)THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(3-FLUOROBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C20H15F2NO3S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H15F2NO3S/c1-2-26-20(25)17-16(12-6-8-14(21)9-7-12)11-27-19(17)23-18(24)13-4-3-5-15(22)10-13/h3-11H,2H2,1H3,(H,23,24)

InChI Key

MSECKRVECSTLRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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